molecular formula C6H7Br2N B1520199 4-Bromo-2-methylpyridine hydrobromide CAS No. 1185568-51-7

4-Bromo-2-methylpyridine hydrobromide

Cat. No.: B1520199
CAS No.: 1185568-51-7
M. Wt: 252.93 g/mol
InChI Key: NDMYLOFPYZXUSM-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyridine, also known as 4-Bromo-2-picoline, is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Synthesis Analysis

The synthesis of 4-Bromo-2-methylpyridine involves the reaction of 2-Methyl-4-aminopyridine with 48% HBr with ice-cooling. After the addition is completed, the mixture is cooled to -5 °C, and liquid bromine is slowly added dropwise .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methylpyridine is C6H6BrN, and its molecular weight is 172.02 . The SMILES string representation is Cc1cc(Br)ccn1 .


Chemical Reactions Analysis

4-Bromo-2-methylpyridine is a starting material used in a synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .


Physical and Chemical Properties Analysis

4-Bromo-2-methylpyridine has a refractive index of n20/D 1.556 and a density of 1.450 g/mL at 25 °C .

Scientific Research Applications

Polymerization and Catalysis

Polymerization studies involving 4-bromo-2-methylpyridine derivatives have demonstrated their utility in forming polyelectrolytes and other polymeric materials. For instance, poly-4-vinylpyridine and its derivatives, including those related to 4-bromo-2-methylpyridine, have been synthesized and characterized for their solubility, conductivity, and polyelectrolyte behavior in water and alcoholic solutions. These materials show promise in various applications due to their unique conductive properties and ability to form water-soluble long-chain quaternary ammonium salts (Fuoss & Strauss, 1948). Additionally, poly(4-vinylpyridine) has been explored as a catalyst for the hydrolysis of methyl bromide to methanol and dimethyl ether, highlighting its potential as a reusable solid amine catalyst (Prakash et al., 2009).

Material Science and Surface Engineering

In material science, 4-bromo-2-methylpyridine derivatives have been utilized in the synthesis of novel materials with potential applications in nonlinear optics and as antibacterial surfaces. Research into ionic 4-amino-1-methylpyridinium benzenesulfonate salts, synthesized through reactions involving derivatives of 4-bromo-2-methylpyridine, has yielded noncentrosymmetric structures with promising characteristics for second-order nonlinear optics (Anwar et al., 2000). Moreover, surfaces covalently attached with poly(4-vinyl-N-alkylpyridinium bromide), a derivative, have been engineered to exhibit significant antibacterial properties, effectively killing airborne bacteria upon contact and offering a novel approach to creating antimicrobial surfaces (Tiller et al., 2001).

Synthetic Chemistry and Molecular Design

In synthetic chemistry, 4-bromo-2-methylpyridine hydrobromide and its related compounds have served as key intermediates in the synthesis of complex organic molecules and polymers. These compounds have been employed in various reactions, including Suzuki cross-coupling, to synthesize novel pyridine-based derivatives with potential applications in liquid crystals, demonstrating their versatility and utility in organic synthesis and the design of functional materials (Ahmad et al., 2017).

Safety and Hazards

4-Bromo-2-methylpyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

4-Bromo-2-methylpyridine is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . Future research may explore its potential applications in other areas of organic synthesis and medicinal chemistry.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Bromo-2-methylpyridine hydrobromide can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules. For example, certain enzymes or cofactors may be required for the compound to exert its effects. Additionally, factors such as storage conditions and formulation can affect the stability of the compound.

Properties

IUPAC Name

4-bromo-2-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMYLOFPYZXUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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